N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Description
Properties
IUPAC Name |
3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-5-2-1-3-6(4-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFUCBPCSIJVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323924 | |
| Record name | 3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37627-92-2 | |
| Record name | 3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N3-(3-chlorophenyl)-4H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 3-chlorophenylhydrazine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N3-(3-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
- CAS Number : 37627-92-2
- Molecular Formula : C₈H₈ClN₅
- Molecular Weight : 209.64 g/mol
- Purity : ≥95% (laboratory grade) .
Structural Features: The compound consists of a 1,2,4-triazole core substituted at the N3 position with a 3-chlorophenyl group and at the N5 position with an amino group. The chlorine atom at the meta position on the phenyl ring introduces steric and electronic effects, influencing solubility, reactivity, and biological interactions .
Applications :
1,2,4-Triazole-3,5-diamine derivatives are recognized as potent inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in cancer and hemoglobin disorders . The 3-chlorophenyl substitution may enhance target binding due to its electron-withdrawing nature and moderate lipophilicity.
Table 1: Structural and Physicochemical Comparison
Key Comparisons :
Substituent Position and Activity: Chlorine Position: The 3-chlorophenyl isomer (target compound) differs from the 4-chlorophenyl analog (CAS 16691-46-6) in the halogen’s placement. Positional isomers often exhibit distinct biological activities due to altered steric interactions with enzyme active sites . Fluorine vs. Fluorine’s smaller size and electronegativity may enhance metabolic stability compared to chlorine .
Electronic Effects: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl derivative (CAS 100786213) introduces a strong EWG (-NO₂), which may increase reactivity in nucleophilic environments but could also elevate toxicity .
Biological Activity: LSD1 Inhibition: N3-(2-chloro-6-phenoxybenzyl)-1H-1,2,4-triazole-3,5-diamine (compound 6 in ) demonstrates reversible LSD1 inhibition with IC₅₀ values in the nanomolar range. The 3-chlorophenyl analog likely shares this mechanism but may exhibit variable potency due to substituent effects . Antitumor Potential: Bemcentinibum (), a structurally complex triazole-diamine derivative, highlights the scaffold’s versatility in targeting tyrosine kinases. Simpler derivatives like the 3-chlorophenyl compound may lack this breadth but retain epigenetic activity .
Synthetic Accessibility :
- Microwave-assisted synthesis () is a common method for triazole-diamines, offering rapid reaction times and high yields. Substituents like nitro or bromo groups () may require harsher conditions or protective groups due to their reactivity.
Stability and Storage :
- The 3-chlorophenyl derivative is stable at room temperature, whereas the 4-chloro isomer requires refrigeration (2–8°C), suggesting differences in hygroscopicity or thermal stability .
Biological Activity
N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. The presence of a 3-chlorophenyl group contributes to its unique biological properties. This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
| Property | Value |
|---|---|
| IUPAC Name | 3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine |
| Molecular Formula | C8H8ClN5 |
| CAS Number | 37627-92-2 |
| Molecular Weight | 199.63 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance, in a study assessing the efficacy of triazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazole derivatives against common pathogens. This compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin and tetracycline. The results highlighted its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored extensively. In vitro studies involving peripheral blood mononuclear cells (PBMC) demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Cytokine Inhibition
In an investigation focusing on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS), this compound was shown to inhibit TNF-α production by approximately 44–60% at varying concentrations. This suggests a promising therapeutic potential for treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in fungal ergosterol synthesis, thereby exerting antifungal effects. Additionally, its anti-inflammatory action may stem from modulating cytokine signaling pathways.
Summary of Key Studies
Comparative Analysis with Other Triazoles
In comparative studies with other triazole derivatives:
- This compound exhibited superior anti-inflammatory properties compared to structurally similar compounds.
- The presence of the chlorophenyl group was crucial for enhancing both antimicrobial and anti-inflammatory activities.
Q & A
Basic: What synthetic methodologies are typically employed for preparing N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, and how can experimental parameters be optimized?
The synthesis of N3-aryl triazole-diamines generally involves cyclization of hydrazine derivatives with carbonyl-containing precursors under basic conditions. For example:
- Procedure B (used for analogous compounds like N3-(4-fluorophenyl) and N3-(p-tolyl) derivatives): Reacting substituted phenylhydrazines with cyanoguanidine or thiourea derivatives in ethanol under reflux with sodium ethoxide as a base, achieving yields of 83–92% .
- Optimization strategies :
- Temperature control : Elevated temperatures (reflux) improve reaction rates but may require trade-offs in selectivity.
- Catalyst use : Sodium ethoxide enhances deprotonation and cyclization efficiency .
- Precursor purity : Ensuring anhydrous conditions and stoichiometric ratios minimizes side reactions .
Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility and reduce reaction times .
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Key techniques include:
- ¹H NMR spectroscopy : Amine protons (NH) typically resonate at δ 5.8–11.1 ppm in DMSO-d₆, while aromatic protons appear between δ 6.9–7.5 ppm .
- Mass spectrometry (ESI) : Molecular ion peaks ([M+1]⁺) in the range of 194–225 m/z confirm molecular weight .
- X-ray crystallography : Resolves dihedral angles (e.g., 54.8° between triazole and phenyl planes) and hydrogen-bonding networks critical for stability .
- Melting point analysis : Sharp melting points (e.g., 185–218°C for analogous compounds) indicate purity .
Advanced: How do structural modifications at the N3-aryl position influence the biological activity profile of 1,2,4-triazole-3,5-diamine derivatives?
The electronic and steric properties of the aryl substituent significantly modulate activity:
- Electron-withdrawing groups (e.g., 3-chlorophenyl): Enhance hydrogen-bonding capacity and enzyme inhibition by increasing electrophilicity .
- Electron-donating groups (e.g., p-tolyl): May improve solubility but reduce target affinity due to decreased polarity .
Comparative studies on N3-(4-chlorobenzyl) (IC₅₀ = 0.8 µM) versus N3-(4-methylbenzyl) (IC₅₀ = 2.3 µM) derivatives highlight the importance of halogen interactions in kinase inhibition .
Advanced: What mechanistic insights explain the biological activity of N3-aryl triazole-diamines in enzyme inhibition studies?
The triazole ring acts as a hydrogen-bond acceptor/donor, while the aryl group facilitates π-π stacking with hydrophobic enzyme pockets. For example:
- Tyrosine kinase inhibition : The 3-chlorophenyl moiety binds to ATP-binding pockets via halogen bonds, while the triazole NH groups coordinate with catalytic lysine residues .
- Metal coordination : Triazole nitrogen atoms chelate metal ions (e.g., Mg²⁺) in metalloenzymes, disrupting active-site geometry .
Advanced: How can computational chemistry approaches predict the binding modes of this compound with biological targets?
- Molecular docking : Uses X-ray crystal structures (e.g., PDB entries) to simulate ligand-receptor interactions. For instance, the dihedral angle of 54.8° observed in crystallography aligns with docking poses favoring planar binding to kinase domains.
- Density Functional Theory (DFT) : Calculates charge distribution to identify reactive sites (e.g., electrophilic C3 of the triazole ring) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes under physiological conditions .
Advanced: What strategies resolve contradictions between reported physicochemical properties of triazole-diamine derivatives?
Discrepancies in melting points or solubility often arise from:
- Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic forms) alters melting behavior. Recrystallization in polar solvents (e.g., methanol/water) can isolate thermodynamically stable forms .
- Impurity profiles : HPLC or LC-MS identifies byproducts (e.g., unreacted precursors), guiding purification via column chromatography .
- Hygroscopicity : Moisture absorption (noted in ) affects solubility; storage under inert atmosphere (N₂) mitigates this.
Advanced: What are key considerations in designing in vivo studies to evaluate the pharmacokinetics of this compound?
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or lipid-based formulations to overcome low aqueous solubility .
- Metabolic stability : Monitor CYP450-mediated oxidation via liver microsome assays; halogenated aryl groups generally resist metabolism .
- Bioavailability : Intraperitoneal administration in rodent models ensures consistent absorption, while plasma protein binding assays quantify free drug fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
